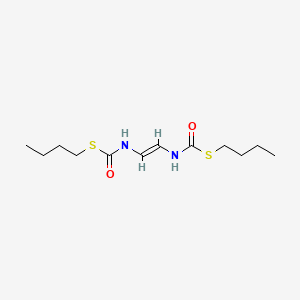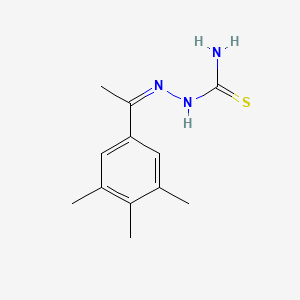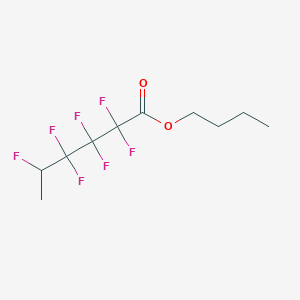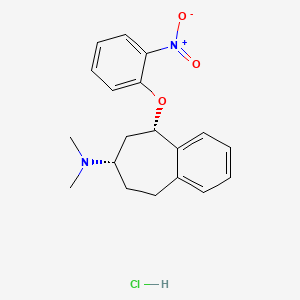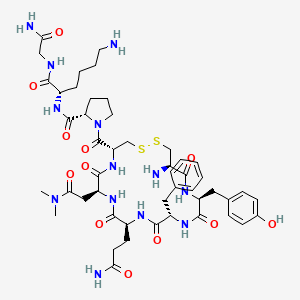
Vasopressin, (5-(N(4),N(4)-dimethyl-asn)-8-lys)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added one by one, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of vasopressin involves large-scale SPPS, followed by purification and formulation into pharmaceutical preparations. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards .
化学反应分析
Types of Reactions
Vasopressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues in vasopressin.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.
Substitution: Amino acid substitutions can be introduced during SPPS to create analogues with improved properties.
Major Products Formed
The major products formed from these reactions include various vasopressin analogues, such as desmopressin and terlipressin, which have distinct pharmacological profiles and therapeutic applications .
科学研究应用
Vasopressin has a wide range of scientific research applications across various fields:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in water and sodium homeostasis, stress response, and social behavior.
Medicine: Utilized in the treatment of conditions such as diabetes insipidus, vasodilatory shock, and bleeding esophageal varices.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
作用机制
Vasopressin exerts its effects by binding to specific receptors, including V1, V2, and V3 receptors:
V1 receptors: Located in vascular smooth muscle, leading to vasoconstriction and increased blood pressure.
V2 receptors: Found in the renal collecting ducts, promoting water reabsorption and antidiuretic effects.
V3 receptors: Present in the pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH) and increasing cortisol secretion
相似化合物的比较
Similar Compounds
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects and reduced vasoconstrictive properties.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding and septic shock.
Lypressin: A natural peptide found in animals, used in the treatment of diabetes insipidus
Uniqueness
Vasopressin’s unique combination of vasoconstrictive and antidiuretic properties makes it a versatile hormone with diverse therapeutic applications. Its ability to modulate multiple physiological processes through different receptor subtypes distinguishes it from other similar compounds .
属性
CAS 编号 |
72449-67-3 |
|---|---|
分子式 |
C48H69N13O12S2 |
分子量 |
1084.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-benzyl-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H69N13O12S2/c1-60(2)40(65)23-35-46(71)59-36(48(73)61-20-8-12-37(61)47(72)55-31(11-6-7-19-49)42(67)53-24-39(52)64)26-75-74-25-30(50)41(66)56-33(22-28-13-15-29(62)16-14-28)45(70)57-34(21-27-9-4-3-5-10-27)44(69)54-32(43(68)58-35)17-18-38(51)63/h3-5,9-10,13-16,30-37,62H,6-8,11-12,17-26,49-50H2,1-2H3,(H2,51,63)(H2,52,64)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
RDVRWKMDXFMMDJ-MDKUUQCZSA-N |
手性 SMILES |
CN(C)C(=O)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
规范 SMILES |
CN(C)C(=O)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
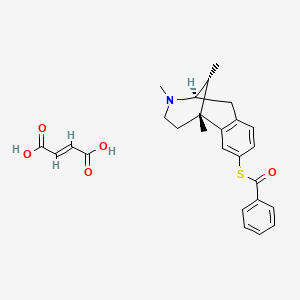
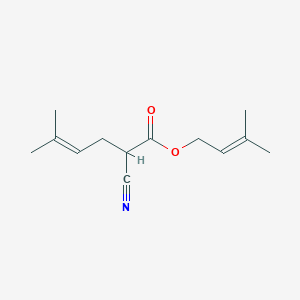
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
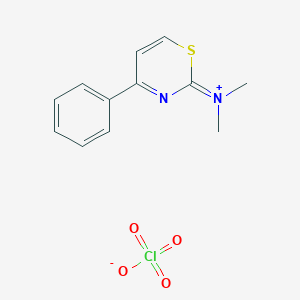
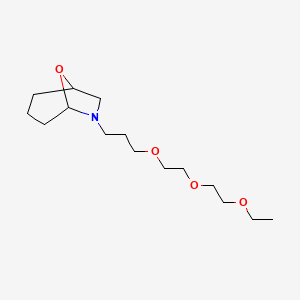
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

